1-Acetylpiperidin-2-one

Vue d'ensemble

Description

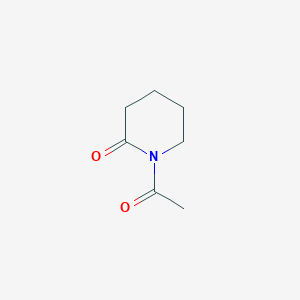

1-Acetylpiperidin-2-one is an organic compound with the molecular formula C7H11NO2. It is a derivative of piperidinone, characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidinone ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidin-2-one can be synthesized through several methods. One common approach involves the acetylation of piperidin-2-one using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-acetylpyridinium salts. This method is advantageous due to its scalability and efficiency. The reaction is carried out under controlled temperature and pressure conditions, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced to 1-acetylpiperidine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

Substitution: Various nucleophiles, appropriate solvents, and controlled temperatures.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: 1-acetylpiperidine.

Substitution: Substituted piperidinones with different functional groups

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

1-Acetylpiperidin-2-one is primarily utilized as a building block in the synthesis of more complex organic molecules. Its reactivity facilitates its role as an intermediate in various synthetic pathways. For instance, it can be converted into other functionalized piperidine derivatives that are essential in medicinal chemistry.

Biological Applications

Development of Bioactive Molecules

The compound has garnered attention for its potential in developing bioactive molecules, particularly in medicinal chemistry. Derivatives of this compound have demonstrated promising biological activities, including:

- Antidepressant Properties : Some derivatives exhibit effects similar to established antidepressants.

- Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.

Mechanisms of Action

This compound interacts with various enzymes and receptors within biological systems. It has been shown to modulate cellular signaling pathways, influencing gene expression and metabolic processes. For example, its interaction with cytochrome P450 enzymes facilitates its metabolism into more hydrophilic metabolites, which may enhance its pharmacological profile .

Medicinal Chemistry

Drug Development

Research has explored the use of this compound as a precursor for drugs targeting neurological disorders and other medical conditions. Its derivatives are being investigated for their potential therapeutic effects against conditions such as depression and anxiety. For instance, a study highlighted the efficacy of specific derivatives in preclinical models of depression .

Industrial Applications

Material Science

In addition to its biological applications, this compound is also significant in materials science. Its unique structural features allow it to be used in the development of new polymers and catalysts. The compound's versatility in chemical reactions makes it suitable for creating materials with specific properties tailored for industrial applications.

Case Study 1: Neuroprotective Effects

A study published in a pharmacology journal investigated the neuroprotective effects of a derivative of this compound on animal models subjected to neurotoxic agents. Results indicated that the compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups .

Case Study 2: Synthesis and Characterization

Another study focused on the synthesis and characterization of novel piperidine derivatives from this compound. The research demonstrated that these derivatives exhibited enhanced biological activities, including antibacterial and antifungal properties, highlighting the compound's potential in drug development .

Mécanisme D'action

The mechanism by which 1-acetylpiperidin-2-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The acetyl group plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor activation .

Comparaison Avec Des Composés Similaires

1-Acetylpiperidine: Similar structure but lacks the carbonyl group on the piperidine ring.

2-Piperidinone: The parent compound without the acetyl group.

N-Acetylpiperidone: Another derivative with different substitution patterns.

Uniqueness: 1-Acetylpiperidin-2-one is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties.

Activité Biologique

1-Acetylpiperidin-2-one (C7H11NO2) is an organic compound that has garnered interest due to its diverse biological activities and roles in various biochemical processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of piperidinone, characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidinone ring. It is primarily studied for its potential applications in pharmaceuticals and organic synthesis.

This compound interacts with several enzymes, proteins, and biomolecules, significantly influencing various biochemical reactions. Key properties include:

- Interaction with Cytochrome P450 Enzymes : This compound acts as a substrate for cytochrome P450 enzymes, leading to its oxidation and conversion into more hydrophilic metabolites. This metabolic pathway is crucial for its detoxification and bioactivation.

- Influence on Cellular Signaling : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism. It impacts the expression of genes involved in metabolic pathways, altering key metabolite levels.

The molecular mechanism of action involves several processes:

- Enzyme Interaction : this compound can bind to enzymes and receptors, either inhibiting or activating their activity. This interaction can lead to significant changes in metabolic pathways and gene transcription.

- Gene Expression Modulation : By interacting with transcription factors and regulatory proteins, it influences the transcription of target genes, thereby affecting cellular function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant alterations in metabolic pathways and potential toxic effects, including cellular damage.

Case Study 1: Pharmacological Effects

A study examined the pharmacological effects of this compound on cellular metabolism. Results indicated that higher concentrations led to increased oxidative stress markers in cultured cells, suggesting a dose-dependent relationship between the compound's concentration and its biological effects.

Case Study 2: Metabolic Pathway Analysis

In a controlled experiment involving animal models, researchers observed that administration of this compound altered the expression levels of genes associated with lipid metabolism. These findings support the hypothesis that the compound plays a significant role in metabolic regulation.

Transport and Distribution

The transport mechanisms for this compound involve specific membrane transporters that facilitate its entry into cells. Once inside, it localizes to various cellular compartments, influencing its biological effects based on concentration gradients within tissues.

Summary Table of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Cytochrome P450 Interaction | Acts as a substrate leading to metabolite formation | |

| Cellular Signaling Modulation | Alters gene expression and metabolism | |

| Dose-dependent Effects | Varies from minimal to significant at high doses |

Propriétés

IUPAC Name |

1-acetylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDLJNPJCXUZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473418 | |

| Record name | 1-acetylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-13-4 | |

| Record name | 1-Acetyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-acetylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.